Home > Products > Screening Compounds P128822 > 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid - 304481-12-7

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid

Catalog Number: EVT-3259663
CAS Number: 304481-12-7
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (Flobufen)

Compound Description: Flobufen (VUFB-16066, CAS 112344-S2-2) is a potent anti-inflammatory and analgesic agent. [, ] It acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, exhibiting prolonged pharmacological activity due to a long half-life metabolite. [, ] Studies indicate flobufen suppresses the alloantigen-driven cellular immune response and phagocytosis in stimulated peritoneal cells. [] In a rat model of adjuvant arthritis, flobufen significantly improved disease symptoms, including immunopathological disturbances, suggesting potential disease-modifying activity. []

2-Methyl-3-substituted quinazolin-4(3H)-ones

Compound Description: A series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antitumor potential. [] The synthesis utilized green chemistry principles employing deep eutectic solvents and microwave irradiation. [] Notably, compound 1, bearing a trifluoromethoxyphenyl group, exhibited promising activity against the HuT-78 cell line with an IC50 of 51.4 ± 5.1 µM. []

4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside

Compound Description: This compound is the second most abundant UV filter compound found in the human lens. [] Research suggests it is biosynthesized from L-3-hydroxykynurenine O-β-D-glucoside via a deamination-reduction process. [] This pathway involves the slow deamination of the kynurenine side chain, followed by the rapid reduction of the newly formed double bond within the lens. []

Overview

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid is an organic compound characterized by the presence of both nitro and anilino functional groups. Its chemical structure includes a 4-oxobutanoic acid moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is identified by its CAS number 304481-12-7 and has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Source and Classification

This compound is synthesized through various chemical processes that typically involve multiple steps. It falls under the category of carboxylic acids and is classified as an anilide due to the presence of an aniline derivative in its structure. The compound's synthesis often begins with the nitration of 2-methyl-3-nitroaniline, followed by subsequent reactions to introduce the oxobutanoic acid component.

Synthesis Analysis

Methods

The synthesis of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid generally involves the following steps:

  1. Nitration: The starting material, 2-methyl-3-nitroaniline, undergoes nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
  2. Formation of the Oxobutanoic Acid Moiety: Following nitration, further reactions are conducted to attach the oxobutanoic acid part to the aromatic ring. This may involve condensation reactions or other coupling techniques.
  3. Purification: The crude product is typically purified using methods such as recrystallization or chromatography to achieve a high degree of purity necessary for further applications .

Technical Details

Industrial production methods may utilize continuous flow reactors to enhance yield and purity. These methods often incorporate advanced purification techniques to ensure that the final product meets stringent specifications required for research and pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid can be depicted as follows:

  • Molecular Formula: C11_{11}H12_{12}N2_{2}O4_{4}
  • Molecular Weight: Approximately 236.23 g/mol

The compound features a central butanoic acid chain with a ketone group (oxobutanoic), alongside a substituted aniline group that includes a methyl and nitro substituent on the aromatic ring.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds like this one. Characteristic peaks in IR spectra can indicate functional groups present in the molecule .

Chemical Reactions Analysis

Reactions

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid can engage in various chemical reactions:

  1. Oxidation: The nitro group can be reduced to form an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
  2. Reduction: This compound can also undergo oxidation to yield different products depending on the oxidizing agents used, such as potassium permanganate or chromium trioxide.
  3. Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring using catalysts like aluminum chloride or iron(III) chloride .

Technical Details

The specific products formed from these reactions depend on reaction conditions such as temperature, solvent choice, and concentration of reagents. For example, reducing agents can selectively target nitro groups while leaving other functional groups intact, leading to diverse derivatives that may exhibit different biological activities.

Mechanism of Action

The mechanism by which 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid exerts its effects is largely dependent on its application in biological systems. In particular:

  • The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
  • The anilino moiety may participate in hydrogen bonding with biomolecules, influencing enzyme activity or receptor interactions.

This dual functionality makes it a candidate for further investigation in drug development and biological research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to its carboxylic acid functionality.

Chemical Properties

The compound exhibits reactivity typical of both carboxylic acids and aromatic compounds, allowing it to participate in a wide range of organic reactions. Its stability under various conditions makes it suitable for use in synthetic organic chemistry .

Applications

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Derivatives are studied for potential antimicrobial and anticancer properties.
  3. Medicine: Ongoing research explores its role as a pharmaceutical intermediate and its potential therapeutic applications.
  4. Industry: Utilized in producing dyes, pigments, and other industrial chemicals due to its reactive functional groups .

This compound exemplifies the intersection of synthetic organic chemistry with practical applications in various scientific fields, highlighting its significance as both a research tool and a potential therapeutic agent.

Introduction to 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic Acid in Biomedical Research

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid (CAS 304481-12-7) represents an emerging scaffold in medicinal chemistry with distinctive structural features enabling diverse biological interactions. This N-substituted oxobutanoic acid derivative bridges traditional organic synthesis with contemporary targeted drug discovery paradigms. Its molecular architecture incorporates key pharmacophoric elements—a carboxylic acid terminus facilitating solubility and target engagement, a central amide linkage providing structural stability, and an ortho-methyl substituted meta-nitroaniline moiety enabling specific electronic and steric interactions crucial for biorecognition. Current research focuses on elucidating its mechanism of action against neglected tropical diseases and oncology targets, leveraging its unique physicochemical profile to overcome limitations of existing therapeutic agents [1] [4].

Structural Classification within N-Substituted Oxobutanoate Pharmacophores

Structurally defined by the molecular formula C₁₁H₁₂N₂O₅ (MW 252.22 g/mol), 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid belongs to the N-aryl-4-oxobutanamide subclass of carboxylic acid derivatives. Its core consists of a succinamic acid backbone where the nitrogen atom is substituted with a 2-methyl-3-nitrophenyl group. Critical electronic and steric features include [1] [4]:

  • Carboxylic Acid Terminus: Serves as a hydrogen bond donor/acceptor and enables salt formation for enhanced aqueous solubility (logP ≈ 1.8 predicted)
  • Amide Spacer: Provides conformational restraint and participates in hydrogen bonding networks with biological targets
  • Ortho-Methyl Group: Introduces steric hindrance that influences the rotational freedom of the anilino ring and modulates electron density at the amide nitrogen
  • Meta-Nitro Functionality: A strong electron-withdrawing group that polarizes the aromatic system, enhancing π-stacking capabilities and redox sensitivity

The SMILES notation (O=C(O)CCC(NC₁=CC=CC(N+=O)=C₁C)=O) explicitly defines atomic connectivity, confirming the N-(2-methyl-3-nitrophenyl) substitution pattern. This distinguishes it from isomeric analogs like 4-(4-nitroanilino)-4-oxobutanoic acid, where nitro positioning significantly alters electronic distribution and biological activity. Crystallographic studies of closely related compounds reveal that the carbonyl groups adopt s-trans conformations, while the aromatic ring and carboxylic acid moiety often participate in intermolecular hydrogen bonding, forming stable lattice structures conducive to co-crystallization studies with biological macromolecules [3] [6].

Table 1: Structural Comparison of Bioactive N-Substituted Oxobutanoates

Compound NameAryl SubstituentKey BioactivityStructural Distinguisher
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid2-Methyl-3-nitrophenylAntileishmanial, DNA interactionOrtho-methyl, meta-nitro positioning
4-(4-Methoxy-2-nitrophenylamino)-4-oxobutanoic acid4-Methoxy-2-nitrophenylAntimicrobial, Anticancer, AntileishmanialPara-methoxy group
Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate3-NitrophenylNot reportedUnsaturated ester backbone
2,3-Dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid4-NitrophenylNot reportedDihydroxy succinate derivative

Historical Development and Emergence in Targeted Therapeutic Discovery

The rational design of 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid emerged from strategic innovations in three key areas of medicinal chemistry:

  • Benzenoid Scaffold Optimization: Early aniline-based pharmacophores demonstrated limitations in bioavailability and target selectivity. Introduction of ortho-alkyl groups (e.g., methyl) reduced metabolic deactivation via cytochrome P450-mediated hydroxylation, while meta-nitro substitution enhanced electrophilic character for nucleophilic displacement or reduction in biological environments. These modifications originated from antileishmanial benzimidazole research where 2-thiophenyl and cyclohexyl derivatives showed enhanced potency against Leishmania donovani amastigotes [2].

  • Succinamate Linker Integration: The 4-oxobutanoyl chain was strategically selected over shorter (acetamide) or longer (pentanamide) homologs to balance molecular flexibility and conformational entropy. This linker length optimization was informed by structure-activity relationship (SAR) studies in HDAC inhibitor design, where C5-C6 spacers between zinc-binding groups and cap structures maximized enzymatic inhibition. Molecular modeling indicates the four-atom spacer in 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid optimally positions the carboxylic acid for interaction with positively charged lysine residues in enzyme active sites [8].

  • Multi-Target Drug Paradigms: Contemporary drug discovery increasingly emphasizes single molecules modulating multiple biological targets. The structural features of 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid—particularly its carboxylic acid moiety—enable its incorporation into hybrid molecules, as demonstrated in osimertinib-based HDAC-EGFR dual inhibitors where similar succinamate linkers connected kinase-binding scaffolds to hydroxamic acid zinc chelators. This approach addresses resistance mechanisms in oncology by simultaneously targeting complementary pathways [8].

Patent analyses reveal accelerating interest in this chemotype, with specific derivatives appearing in claims for STAT3 inhibitors (US9562002B2) and immunological disorder therapeutics (US20100273872A1), validating its versatility as a building block in targeted therapy development [7] [10].

Global Health Imperatives Driving Investigation into Neglected Disease Applications

Research on 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid is profoundly influenced by unmet needs in neglected tropical diseases (NTDs), particularly leishmaniasis. This protozoan infection, transmitted by sandflies, manifests as visceral (fatal if untreated), cutaneous, or mucocutaneous forms, with over 12 million cases globally and 350 million at risk annually. Current therapies face critical challenges including parasite resistance (e.g., against pentavalent antimonials), severe toxicity (amphotericin B), and complex administration regimens requiring hospitalization [2] [3].

Investigations into 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid and its analogs address these limitations through:

  • Novel Mechanism Exploration: The closely related analog 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid demonstrates DNA intercalation as a primary mechanism, inserting between base pairs and disrupting topoisomerase function in Leishmania major promastigotes. Spectroscopic and viscometric studies confirm classical intercalation behavior, with binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) comparable to established DNA binders like ethidium bromide. This mechanism circumvents resistance to antimonial drugs, which primarily target trypanothione metabolism [3].

  • Structural Activity Optimization: SAR data from benzimidazole antileishmanial agents reveal that hydrophobic aryl substitutions enhance antiparasitic activity. Specifically, 2-thiophenyl (compound 138) and cyclohexyl (compound 139) derivatives showed IC₅₀ values against axenic amastigotes below 5 μM. The 2-methyl-3-nitrophenyl group in 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid aligns with this trend, providing balanced hydrophobicity (clogP ~2.1) for membrane penetration while retaining hydrogen bonding capacity for target engagement [2].

  • Chemical Biology Probes: Beyond direct parasiticidal activity, the nitro group facilitates reduction to cytotoxic hydroxylamines or amines in hypoxic parasitophorous vacuoles, enabling selective targeting. Fluorescent derivatives incorporating dansyl or coumarin groups via the carboxylic acid terminus are being developed to visualize subcellular distribution and mode-of-action in live parasites using confocal microscopy [3].

Table 2: Neglected Disease Targets for Oxobutanoate Derivatives

Disease CategoryMolecular TargetsBiological AssaysActivity Metrics
LeishmaniasisDNA topoisomerase, Kinetoplast DNADNA interaction studies, Promastigote/amastigote viability assaysIC₅₀: 1.95–15 μM against L. major
OncologyHDAC enzymes, STAT3 signalingNuclear extract HDAC inhibition, STAT3 phosphorylation blotsHDAC IC₅₀: 0.1–1 μM in HeLa extracts
Autoimmune DisordersImmunomodulatory proteinsT-cell proliferation, Cytokine (IL-6, TNF-α) release40–60% inhibition at 10 μM

Emerging evidence suggests broader therapeutic potential against autoimmune conditions and oncology targets. Patent US20100273872A1 claims structurally similar 4-oxobutanoic acid derivatives (e.g., 2-benzyl-4-(4-fluorophenyl)-4-oxobutanoic acid) for rheumatoid arthritis and lupus, modulating T-cell activation and cytokine storms. Similarly, STAT3 inhibition activity (US9562002B2) positions these compounds for triple-negative breast cancer and pancreatic carcinoma applications where JAK-STAT signaling drives proliferation and survival [7] [10].

List of Compounds in Article:

  • 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid
  • 4-(4-Methoxy-2-nitrophenylamino)-4-oxobutanoic acid
  • Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate
  • 2,3-Dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid
  • 2-Benzyl-4-(4-fluorophenyl)-4-oxobutanoic acid
  • 2-(Cyclohexylmethyl)-4-(4-methoxyphenyl)-4-oxobutanoic acid
  • 4-Oxo-2-(oxolan-2-ylmethyl)-4-phenylbutanoic acid
  • 4-(1,3-Benzodioxol-5-yl)-2-benzyl-4-oxobutanoic acid
  • 2-Benzyl-4-(4-methylphenyl)-4-oxobutanoic acid
  • 4-(4-Fluorophenyl)-2-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid

Properties

CAS Number

304481-12-7

Product Name

4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid

IUPAC Name

4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C11H12N2O5/c1-7-8(3-2-4-9(7)13(17)18)12-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,12,14)(H,15,16)

InChI Key

LIEPDWIOCULTCM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.